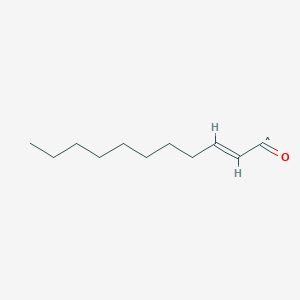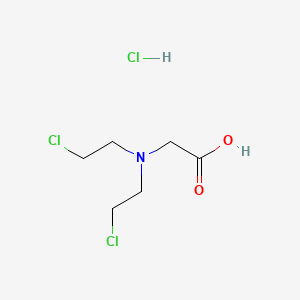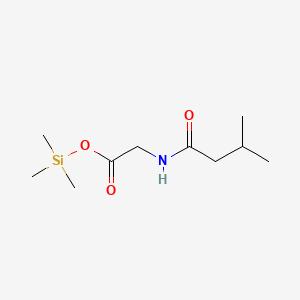
trans-Permethrin D6 (dimethyl D6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Permethrin d6(dimethyl d6): is a deuterated compound of trans-Permethrin. Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research and is not intended for human consumption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Permethrin d6(dimethyl d6) involves the deuteration of trans-Permethrin. The process typically includes the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of trans-Permethrin d6(dimethyl d6) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The production is carried out in specialized facilities equipped to handle deuterated chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Permethrin d6(dimethyl d6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
trans-Permethrin d6(dimethyl d6) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of permethrin in various samples.
Biology: Employed in studies involving the metabolism and degradation of permethrin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of permethrin.
Industry: Applied in environmental analysis to monitor the presence and concentration of permethrin in environmental samples
Wirkmechanismus
The mechanism of action of trans-Permethrin d6(dimethyl d6) is similar to that of trans-Permethrin. It acts on the nerve cell membrane to disrupt the sodium channel current, which regulates membrane polarization. This disruption leads to delayed repolarization and paralysis of pests. The molecular targets include sodium channel proteins, and the pathways involved are primarily related to nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
- Bifenthrin
- Cyfluthrin
- Cyhalothrin
- Cypermethrin
- Deltamethrin
- Fenpropathrin
- Fenvalerate
- Tefluthrin
Comparison: trans-Permethrin d6(dimethyl d6) is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .
Eigenschaften
Molekularformel |
C21H20Cl2O3 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
RLLPVAHGXHCWKJ-LTZOOCTESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


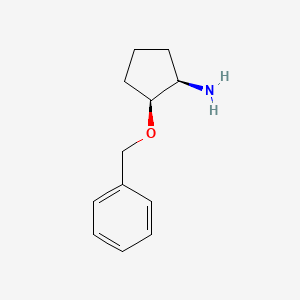
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
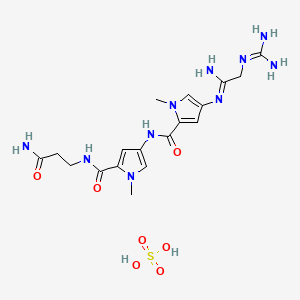

![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

